molecular formula C10H7ClN4O3 B8649035 3-(4-Chloro-3-nitrophenyl)-6-methyl-1,2,4-triazin-5(2H)-one CAS No. 648917-73-1

3-(4-Chloro-3-nitrophenyl)-6-methyl-1,2,4-triazin-5(2H)-one

Cat. No. B8649035
Key on ui cas rn: 648917-73-1
M. Wt: 266.64 g/mol
InChI Key: XVROXDOZKXOYOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cl[Sn](Cl)(Cl)Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Cl:1][c:2]1[c:3]([N+:16]([O-:17])=[O:18])[cH:4][c:5](-[c:8]2[n:9][n:10][c:11]([CH3:15])[c:12](=[O:14])[nH:13]2)[cH:6][cH:7]1.[Sn:19]([Cl:20])([Cl:21])([Cl:22])[Cl:23]>>[Cl:1][c:2]1[c:3]([NH2:16])[cH:4][c:5](-[c:8]2[n:9][n:10][c:11]([CH3:15])[c:12](=[O:14])[nH:13]2)[cH:6][cH:7]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1nnc(-c2ccc(Cl)c([N+](=O)[O-])c2)[nH]c1=O
Name
Cl[Sn](Cl)(Cl)Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl

Outcomes

Product
Name
Type
product
Smiles
Cc1nnc(-c2ccc(Cl)c(N)c2)[nH]c1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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